Isoastilbin
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Overview
Description
CID 9981176 is a natural product found in Smilax glabra, Smilax corbularia, and other organisms with data available.
Scientific Research Applications
Conformational and Vibrational Spectroscopic Study
A study by Aydın and Özpozan (2020) explored the conformational and vibrational spectroscopy of a compound closely related to the requested molecule. This research focused on the theoretical study and potential energy surfaces, examining various conformers and analyzing UV spectra, intramolecular hydrogen bonds, and vibrational spectra. This detailed analysis is essential for understanding the physical and chemical properties of the molecule (Aydın & Özpozan, 2020).
Asymmetric Synthesis
Meilert, Pettit, and Vogel (2004) conducted research on the asymmetric synthesis of C15 Polyketide Spiroketals, closely related to the compound . This study demonstrated the synthesis of complex molecular structures, which could lead to the development of novel compounds with potential therapeutic applications. The synthesis process described in this research is significant for understanding the molecular assembly and potential applications of such compounds (Meilert, Pettit, & Vogel, 2004).
Solubility Studies
Research by Zhang, Gong, Wang, and Qu (2012) on the solubility of substances containing similar structural components in ethanol–water solutions contributes to the understanding of the physical characteristics and solubility profiles of related compounds. Such information is crucial for the formulation of pharmaceuticals and other applications where solubility plays a key role (Zhang, Gong, Wang, & Qu, 2012).
Novel Antioxidant Agents
Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) conducted a study on molecular combinations of antioxidants related to the compound of interest. They explored new potential therapeutic agents for conditions involving free radical damage, showcasing the compound's relevance in the development of novel antioxidant therapies (Manfredini et al., 2000).
Potential Inhibitors Synthesis
Dardonville and Gilbert (2003) synthesized analogues of 6-phosphogluconate, a compound structurally related to the one . This research provides insights into the development of potential inhibitors for specific enzymes, highlighting the compound's relevance in medicinal chemistry and drug development (Dardonville & Gilbert, 2003).
Properties
Molecular Formula |
C21H22O11 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1 |
InChI Key |
ZROGCCBNZBKLEL-OOHAXVOVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Synonyms |
(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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